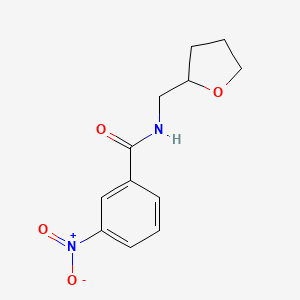

3-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-NITRO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE is a chemical compound with a complex structure that includes a nitro group, a benzamide core, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-NITRO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE typically involves the nitration of a benzamide precursor followed by the introduction of the oxolane ring. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent step involves the reaction of the nitrated benzamide with an oxolane derivative in the presence of a suitable catalyst to form the final compound.

Industrial Production Methods

Industrial production of 3-NITRO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Amidation Reaction

The synthesis of 3-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves amide bond formation between a nitro-substituted benzoyl derivative and a tetrahydrofuran-2-ylmethyl amine. Key steps include:

-

Activation of carboxylic acid : Conversion of 3-nitrobenzoic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride.

-

Amidation : Reaction of the acid chloride with tetrahydrofuran-2-ylmethyl amine under basic conditions (e.g., pyridine) to form the amide .

| Reaction Conditions | Reagents | Yield | Source |

|---|---|---|---|

| Solvothermal amidation (80°C) | Fe₂Ni-BDC catalyst, DCM | ~78% | |

| Acid chloride formation | Thionyl chloride | – |

Reduction of the Nitro Group

The nitro group in the compound can undergo bioreduction to form reactive intermediates, which may influence its biological activity. For example:

-

Zinc/NH₄Cl reduction : Converts the nitro group to an amine, a reaction critical for prodrug activation. In related compounds, this process showed ~55–60% yield of the reduced product without fragmentation .

| Reduction Method | Conditions | Outcome | Source |

|---|---|---|---|

| Zn/NH₄Cl (acetonitrile) | 1 hour, room temp | Amine formation without fragmentation |

Catalytic Amidation

The use of metal-organic frameworks (MOFs) like Fe₂Ni-BDC has been demonstrated for efficient amidation in benzamide synthesis. For nitro-containing precursors:

-

Catalyst : Fe₂Ni-BDC (10 mol%) and Cu(CF₃SO₃)₂ (10 mol%) in anhydrous toluene.

-

Optimal conditions : 110°C for 12–16 hours, yielding up to 85% product .

| Parameter | Optimal Value | Effect | Source |

|---|---|---|---|

| Temperature | 110°C | Maximizes yield | |

| Solvent | Anhydrous toluene | Ensures reaction efficiency | |

| Catalyst loading | 10 mol% | Balances activity and cost |

Reactivity of the Tetrahydrofuran Moiety

The tetrahydrofuran-2-ylmethyl group may participate in nucleophilic substitution or ring-opening reactions under specific conditions (e.g., acidic/basic environments). While direct data for this compound is limited, analogous tetrahydrofuran derivatives exhibit susceptibility to electrophilic attack .

Research Findings

-

Biological Implications : Nitro reduction highlights potential prodrug behavior, where the amine intermediate could modulate therapeutic activity .

-

Catalytic Advantages : MOF-based catalysts (e.g., Fe₂Ni-BDC) enable reusable, high-yield amidation without requiring hazardous reagents .

-

Structural Stability : The nitro group’s electronic effects likely influence the amide’s reactivity and solubility (e.g., solubility in organic solvents like dichloromethane).

Scientific Research Applications

3-NITRO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-NITRO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the benzamide core can interact with enzymes and receptors. The oxolane ring may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-NITRO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Biological Activity

3-Nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide is a compound of interest in medicinal chemistry, primarily due to its unique structural features, which include a nitro group and a tetrahydrofuran moiety attached to a benzamide backbone. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula for this compound is C12H14N2O3, with a molecular weight of approximately 250.25 g/mol. The presence of the nitro group is significant, as it can influence the compound's reactivity and biological interactions. The tetrahydrofuran ring contributes to the compound's conformational flexibility, which may enhance its binding affinity to biological targets.

Antimicrobial Properties

Research has indicated that nitro-containing compounds often exhibit antimicrobial activity. For instance, similar nitro derivatives have shown efficacy against various bacterial strains, including those forming biofilms. The introduction of a nitro group in benzamide derivatives has been correlated with improved antimicrobial properties, making this compound a potential candidate for further exploration in this domain .

Anti-Cancer Activity

The compound's structural similarity to other benzamide derivatives suggests potential anti-cancer properties. Studies on related compounds have demonstrated significant activity against various cancer cell lines. For example, certain nitrobenzamide derivatives have shown promise as inhibitors of cancer cell proliferation and migration by modulating key signaling pathways involved in tumor growth and metastasis .

The biological activity of this compound can be attributed to several mechanisms:

- Nitro Group Reduction : The nitro group can be reduced to an amino group under specific conditions, which may enhance its interaction with biological targets.

- Electrophilic Substitution : The benzamide core can participate in electrophilic substitution reactions, potentially leading to the formation of biologically active metabolites.

- Multi-target Interaction : Similar compounds have been shown to inhibit multiple targets within cancer cells, including enzymes involved in apoptosis and cell migration .

Case Studies and Research Findings

A variety of studies have explored the biological activities of compounds related to this compound:

- Antimicrobial Studies : A study on nitro-containing antimicrobial agents demonstrated that structural modifications significantly enhanced their activity against biofilm-forming pathogens. This suggests that this compound could be optimized for similar applications .

- Anti-Cancer Activity : Research on benzamide derivatives has shown that they can effectively inhibit tumor growth in vitro and in vivo models. For example, certain derivatives exhibited IC50 values in the micromolar range against various cancer cell lines .

Comparative Analysis

To better understand the potential of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structure | Notable Features | Biological Activity |

|---|---|---|---|

| 4-Nitro-N-(tetrahydrofuran-2-yl)methylbenzamide | Structure | Different position of nitro group | Moderate antimicrobial activity |

| N-(oxolan-2-yl)methylbenzamide | Structure | Lacks nitro group | Limited activity |

| N-(3-methylbutanoyl)-benzamide | Structure | Variation in side chain length | Low cytotoxicity |

Properties

Molecular Formula |

C12H14N2O4 |

|---|---|

Molecular Weight |

250.25 g/mol |

IUPAC Name |

3-nitro-N-(oxolan-2-ylmethyl)benzamide |

InChI |

InChI=1S/C12H14N2O4/c15-12(13-8-11-5-2-6-18-11)9-3-1-4-10(7-9)14(16)17/h1,3-4,7,11H,2,5-6,8H2,(H,13,15) |

InChI Key |

IPRBAOQJVHTAGW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.